Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate

medicinal chemistry physicochemical profiling lead optimization

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate (CAS 2172536-86-4, molecular formula C₁₃H₁₆O₄, MW 236.26 g/mol) is a cyclobutane-based small molecule featuring a 4-hydroxyphenyl substituent at the 3-position of the cyclobutane ring, a 3-methoxy group, and a methyl ester at the 1-carboxylate position. The compound is supplied as a mixture of diastereomers.

Molecular Formula C13H16O4
Molecular Weight 236.267
CAS No. 2172536-86-4
Cat. No. B2711172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate
CAS2172536-86-4
Molecular FormulaC13H16O4
Molecular Weight236.267
Structural Identifiers
SMILESCOC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OC
InChIInChI=1S/C13H16O4/c1-16-12(15)9-7-13(8-9,17-2)10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3
InChIKeySAEGLCYBHPJNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate (CAS 2172536-86-4): Structural Identity and Sourcing Baseline for Procurement Decisions


Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate (CAS 2172536-86-4, molecular formula C₁₃H₁₆O₄, MW 236.26 g/mol) is a cyclobutane-based small molecule featuring a 4-hydroxyphenyl substituent at the 3-position of the cyclobutane ring, a 3-methoxy group, and a methyl ester at the 1-carboxylate position [1]. The compound is supplied as a mixture of diastereomers [2]. Its structure embeds a conformationally constrained cyclobutane scaffold — a feature increasingly exploited in medicinal chemistry for bioisosteric replacement of flexible linkers to modulate potency, selectivity, and pharmacokinetic properties [3]. The compound is catalogued by multiple commercial vendors with standard purity ≥95% and batch-specific QC documentation (NMR, HPLC, GC) .

Why Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate Cannot Be Interchanged with Des-Methoxy or Des-Aryl Cyclobutane Analogs: A Structural Rationale for Specific Selection


The 3-methoxy substituent on the cyclobutane ring of this compound is not a passive spectator group; it fundamentally alters the compound's conformational ensemble, hydrogen-bonding capacity, and steric profile relative to its closest commercially available analog — methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate (CAS 1798747-54-2), which lacks the 3-methoxy group . This substitution introduces an additional H-bond acceptor, increases molecular weight by ~30 Da, and generates a quaternary carbon center at the 3-position, which restricts ring puckering dynamics compared to the des-methoxy congener [1]. In the broader context of cyclobutane-containing GPR40/FFA1 ligands, the O-alkylation pattern at the cyclobutane ring has been shown to modulate agonist activity in a stereochemistry-dependent manner [2]. Generic substitution — particularly with the des-methoxy analog or simpler cyclobutane carboxylates — risks altering target engagement, physicochemical properties, and SAR-relevant conformational preferences. The quantitative evidence below substantiates why this specific substitution pattern merits deliberate compound selection.

Product-Specific Quantitative Evidence Guide: Differentiating Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate from Closest Analogs


Molecular Weight and H-Bond Acceptor Count: 3-Methoxy Substitution Differentiates from the Des-Methoxy Analog (CAS 1798747-54-2)

The 3-methoxy group on the target compound increases molecular weight by 30.02 Da and adds one H-bond acceptor compared to the nearest commercial analog methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate (CAS 1798747-54-2). These differences directly impact Lipinski compliance, permeability, and target-binding pharmacophore matching [1].

medicinal chemistry physicochemical profiling lead optimization

Diastereomeric Complexity: Target Compound Is Supplied as a Mixture of Diastereomers, Enabling Broad Stereochemical SAR Exploration

The target compound is explicitly supplied as a mixture of diastereomers [1]. This contrasts with the des-methoxy analog (CAS 1798747-54-2), which is often sold as a single undefined stereoisomer or cis/trans mixture of a less-substituted scaffold . The presence of the quaternary 3-methoxy-bearing carbon generates two stereogenic centers (C1 and C3 on the cyclobutane ring), yielding up to four configurational isomers. The Feskov et al. (2020) study demonstrated that chromatographic separation of diastereomeric amide derivatives of the closely related 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid is feasible and that cis/trans stereochemistry influences GPR40 agonist activity [2].

stereochemistry SAR screening hit triaging

GPR40/FFA1 Receptor Ligand Class Context: Cyclobutane Ring Serves as a Bioisosteric Replacement for the Ethylene Moiety in Known GPR40 Agonists

The Feskov et al. (2020) study explicitly positions cyclobutane-containing 3-(4-hydroxyphenyl) derivatives as bioisosteric replacements for the ethylene linker found in established GPR40/FFA1 agonists [1]. Four novel GPR40 ligands derived from the methyl ester of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid (via O-alkylation of the phenolic oxygen) were synthesized and tested in a fluorometric bioassay using engineered CHO cells stably expressing human GPR40; all exhibited micromolar agonist activity [1]. The target compound — bearing an additional 3-methoxy group — represents an extension of this scaffold class. Known GPR40 full agonists such as AMG 837 (EC₅₀ = 13 nM) and TUG-469 (EC₅₀ = 19 nM) contain flexible alkynyl or dihydrocinnamic acid linkers; the cyclobutane scaffold offers a conformationally restricted alternative that may improve selectivity or metabolic stability [2][3].

GPR40 FFA1 agonist type 2 diabetes bioisostere

Vendor QC Documentation: Batch-Specific NMR, HPLC, and GC Certification Enables Reproducible Procurement at 95% Purity

The target compound is available from Bidepharm (Catalog No. BD01341901) at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC traces . CymitQuimica offers the compound at minimum 95% purity (Catalog Ref. 3D-XLD53686) . In contrast, the des-methoxy analog (CAS 1798747-54-2) is offered by multiple vendors but with more variable purity specifications and less consistent QC documentation . For research groups requiring reproducible biological assay results, batch-to-batch consistency supported by three orthogonal analytical methods reduces the risk of purity-related artifacts.

quality control analytical chemistry procurement specification

Synthetic Intermediate Utility: Methyl Ester Enables Direct Derivatization to Carboxylic Acid and Amide Congeners Without Protection of the Phenolic Hydroxyl

The methyl ester functionality at the 1-position of the cyclobutane ring permits direct hydrolysis to the free carboxylic acid or aminolysis to the corresponding amide. The Feskov et al. (2020) synthesis specifically employed the methyl ester of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid as the key intermediate for O-alkylation to generate GPR40 ligands [1]. In the target compound, the 3-methoxy group serves as a protected tertiary alcohol equivalent; under appropriate conditions, this could be demethylated to reveal a 3-hydroxy group for further functionalization — a synthetic vector not accessible from the des-methoxy analog [2]. This dual functionality (ester at C1, methyl ether at C3) makes the compound a more versatile building block than analogs lacking the 3-methoxy substitution.

synthetic chemistry building block derivatization

Best Research and Industrial Application Scenarios for Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate (CAS 2172536-86-4)


GPR40/FFA1 Agonist Lead Optimization Programs Requiring Conformationally Constrained Scaffolds

Research groups pursuing GPR40 agonists for type 2 diabetes can employ this compound as a scaffold-hopping starting point. The cyclobutane ring has been validated by Feskov et al. (2020) as a bioisosteric replacement for the ethylene linker in FFAR agonists; related O-alkylated derivatives exhibit micromolar GPR40 activity in CHO cell-based fluorometric assays [1]. The 3-methoxy group provides an additional vector for SAR exploration beyond the four ligands characterized in that study. Procurement of this specific compound is indicated when the project goal is to explore whether 3-position substitution modulates GPR40 potency, selectivity over FFA2/FFA3, or metabolic stability relative to the unsubstituted cyclobutane scaffold [1].

Stereochemistry-Dependent Biological Screening Using Diastereomeric Mixtures

Because this compound is supplied as a mixture of diastereomers, it is suited for initial stereochemistry-agnostic screening followed by chiral separation and retesting of isolated isomers. The Feskov et al. (2020) study demonstrated that cis/trans isomers of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid derivatives can be separated chromatographically as diastereomeric amides and that stereochemistry influences biological activity [1]. Purchasing the diastereomeric mixture allows for cost-efficient primary screening; active hits can then be resolved to identify the eutomer. This workflow is not feasible with analogs that lack the quaternary 3-position stereocenter [2].

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Where Orthogonal Functionalization Handles Are Required

The presence of three chemically distinct functional groups — methyl ester, methyl ether, and phenolic hydroxyl — makes this compound an attractive core scaffold for parallel library synthesis. The methyl ester can be hydrolyzed to the acid for amide coupling; the phenolic hydroxyl can be alkylated or acylated independently; and the 3-methoxy group can be retained as a metabolically stable substituent or demethylated to reveal a tertiary alcohol for further elaboration [1]. This orthogonal reactivity profile surpasses that of the des-methoxy analog (CAS 1798747-54-2), which offers only two functionalization sites [2]. Procurement of the 3-methoxy variant is warranted when library design requires three-point diversity.

Physicochemical Property Optimization in Lead Series Where MW and H-Bond Acceptor Count Require Fine-Tuning

The target compound's MW of 236.26 Da and H-bond acceptor count of 4 position it in a favorable property space for oral bioavailability (Lipinski-compliant). Compared to the des-methoxy analog (MW 206.24, 3 HBA), the 30 Da increase and additional H-bond acceptor may improve aqueous solubility or target-binding enthalpy without pushing the compound beyond lead-like space [1][2]. Teams optimizing a cyclobutane-containing series can use the target compound to assess whether the 3-OMe-induced property shifts correlate with improved in vitro ADME parameters (e.g., microsomal stability, Caco-2 permeability) relative to the simpler analog [1][2].

Quote Request

Request a Quote for Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.